molecular formula C14H16N2O2S B2401917 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide CAS No. 188357-46-2

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide

Cat. No.: B2401917
CAS No.: 188357-46-2
M. Wt: 276.35
InChI Key: FPFZOIOKBHAJLB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted sulfonamides .

Mechanism of Action

The mechanism of action of 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its similar compounds .

Properties

IUPAC Name

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZOIOKBHAJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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